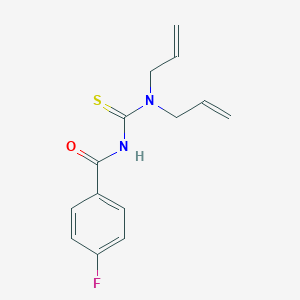![molecular formula C16H22N2O3S2 B319277 methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319277.png)
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring system, a carbamothioyl group, and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with thiourea to form the corresponding carbamothioyl derivative. This intermediate is then reacted with a suitable benzothiophene precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(3-methylbutanoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamothioyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C16H22N2O3S2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
methyl 2-(3-methylbutanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3S2/c1-9(2)8-12(19)17-16(22)18-14-13(15(20)21-3)10-6-4-5-7-11(10)23-14/h9H,4-8H2,1-3H3,(H2,17,18,19,22) |
Clave InChI |
BQFKNKYKZAGUDO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
SMILES canónico |
CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319194.png)
![N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
![N-cyclohexyl-2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319199.png)

![Methyl 2-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B319206.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B319208.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![Methyl 2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B319210.png)
![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B319211.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319212.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319215.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)

